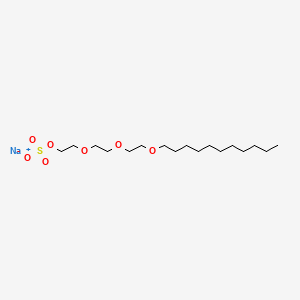
Pteridine, 2,6,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine, 2,6,7-trimethyl- is a derivative of the pteridine family, which are bicyclic heterocyclic compounds consisting of fused pyrimidine and pyrazine rings. Pteridines are known for their biological significance, particularly in the context of pigments and enzyme cofactors . The 2,6,7-trimethyl derivative is of interest due to its unique structural and chemical properties.
Métodos De Preparación
The synthesis of pteridines, including 2,6,7-trimethylpteridine, typically involves the condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Pteridine, 2,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons are common, often using reagents like alkyl halides or amines
Aplicaciones Científicas De Investigación
Pteridine, 2,6,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of pteridine, 2,6,7-trimethyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a cofactor for enzymes involved in redox reactions, influencing cellular processes . Its specific interactions depend on its structural configuration and the presence of functional groups that can participate in binding or catalytic activities.
Comparación Con Compuestos Similares
Pteridine, 2,6,7-trimethyl- can be compared with other pteridine derivatives such as:
- 6,7-Dimethylpteridine
- 2,4,6,7-Tetramethylpteridine
- 1,6,7-Trimethyllumazine
These compounds share a similar core structure but differ in the number and position of methyl groups, which can influence their chemical reactivity and biological activity . The uniqueness of 2,6,7-trimethylpteridine lies in its specific substitution pattern, which can confer distinct properties and applications.
Propiedades
Número CAS |
23767-00-2 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2,6,7-trimethylpteridine |
InChI |
InChI=1S/C9H10N4/c1-5-6(2)12-9-8(11-5)4-10-7(3)13-9/h4H,1-3H3 |
Clave InChI |
ZGWOCNDIGLJDDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN=C(N=C2N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


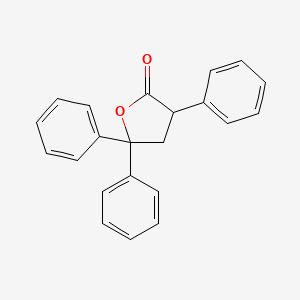
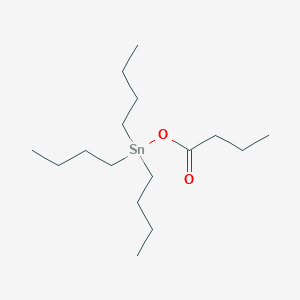
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

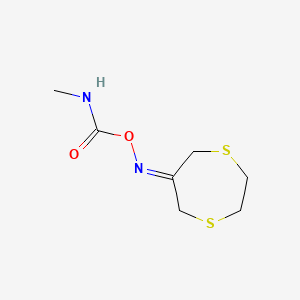
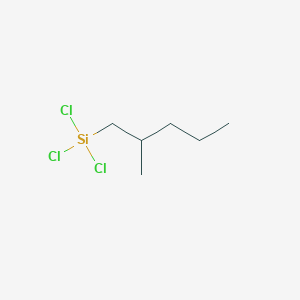
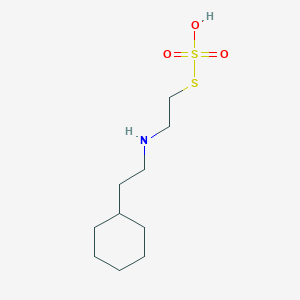
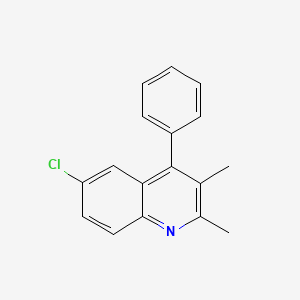
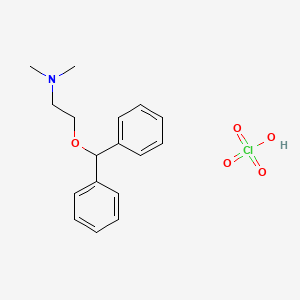
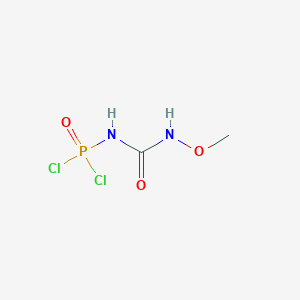
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
